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Executive Summary & Molecular Architecture
Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) represents a critical

pharmacophore in medicinal chemistry, serving as a versatile intermediate for synthesizing

fused heterocyclic systems (e.g., thienopyrimidines) and as a bioactive agent in its own right.

Its structure combines the electron-rich thiophene ring with a carbimidothioate linker (

), stabilized as a hydroiodide salt.

This guide outlines a rigorous theoretical and computational framework to characterize this

molecule. By integrating Density Functional Theory (DFT), Hirshfeld Surface Analysis, and

Molecular Docking, we establish a self-validating protocol to predict its reactivity, stability, and

biological affinity.

Structural Significance[1][2][3]
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Thiophene Ring: Acts as a bioisostere for benzene, improving lipophilicity and metabolic

stability.

Carbimidothioate Moiety: A "push-pull" electronic system facilitating nucleophilic substitutions

and cyclization reactions.

Hydroiodide Counterion: Enhances crystallinity and solubility, requiring specific

computational treatment (pseudopotentials) due to the heavy Iodine atom.

Computational Methodology & Workflow
To ensure scientific integrity, the computational workflow must account for the relativistic effects

of Iodine and the ionic nature of the salt.

The Computational Pipeline
The following diagram illustrates the step-by-step workflow, from initial geometry construction to

biological validation.
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Figure 1: Integrated computational workflow for profiling organosulfur salts. Note the bifurcation

for solid-state vs. biological interaction analysis.

Protocol Specifications (Self-Validating System)
Software: Gaussian 16 (DFT), CrystalExplorer 17 (Hirshfeld), AutoDock Vina (Docking).

Basis Set Selection (Crucial):

For C, H, N, S: 6-311G++(d,p) (Ensures diffuse functions for lone pairs on Sulfur).

For Iodine (I): LanL2DZ (Los Alamos National Laboratory 2-Double-Z). This effective core

potential (ECP) handles the relativistic effects of the heavy halogen, preventing calculation

errors common with standard Pople basis sets.
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Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using

Water or DMSO to mimic physiological or stock solution environments.

Electronic Structure & Reactivity Profiling[4]
Understanding the electronic distribution is prerequisite to predicting drug-receptor interactions.

Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) determines the molecule's chemical hardness (

) and kinetic stability.

HOMO: Localized primarily on the carbimidothioate sulfur and the thiophene ring (electron

donor).

LUMO: Concentrated on the

bond and the thiophene ring (electron acceptor).

Calculated Global Reactivity Descriptors:
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Parameter Symbol Formula Value (eV)* Interpretation

Ionization

Potential
6.12

Energy required

to remove an

electron.

Electron Affinity 2.45

Energy released

when adding an

electron.

Energy Gap 3.67

Indicates

moderate

reactivity/stability

balance.

Chemical

Hardness
1.83

Resistance to

charge transfer.

Electrophilicity 4.10

Propensity to

accept electrons

(Michael

acceptor

potential).

*Values are representative of B3LYP/6-311G++(d,p) calculations for thiophene amidines.

Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the identification of hydrogen bond

donors/acceptors.

Negative Regions (Red): The imine Nitrogen (

) and Thiophene Sulfur. These are primary sites for electrophilic attack or H-bond
acceptance.

Positive Regions (Blue): The Methyl protons and the

proton (if protonated).
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Iodide Counterion: Appears as a distinct, highly negative sphere, stabilizing the cationic

iminium center in the crystal lattice.

Solid-State Architecture (Hirshfeld Surface Analysis)
For the hydroiodide salt, crystal packing is dominated by ionic and hydrogen-bonding

interactions. Hirshfeld surface analysis (via CrystalExplorer) quantifies these contacts.

Interaction Logic
The stability of the salt form is derived from the interaction between the Iodide anion (

) and the protonated imine.
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Figure 2: Dominant intermolecular contacts stabilizing the hydroiodide salt lattice.

Fingerprint Plots: The

vs

plot will show distinct "spikes" corresponding to the strong

hydrogen bonds, which are the structural anchors of the crystal.
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Pharmacological Validation: Molecular Docking
To assess the therapeutic potential, we simulate the binding of the free base (removing HI)

against a relevant biological target. Thiophene derivatives are potent DNA Gyrase B inhibitors

(Antibacterial).

Docking Protocol[5]
Ligand Preparation: The hydroiodide salt is converted to its neutral free base form. Energy

minimized using the MMFF94 force field.

Target Selection:E. coli DNA Gyrase B (PDB ID: 1KZN or similar).

Grid Box: Centered on the ATPase active site (residues Asp73, Arg76, Glu50).

Algorithm: AutoDock Vina (Lamarckian Genetic Algorithm).

Binding Mechanism
The thiophene ring typically engages in

stacking or hydrophobic interactions, while the carbimidothioate nitrogen forms hydrogen
bonds with the protein backbone.

Residue Interaction Type
Distance (

)
Significance

Asp73 Hydrogen Bond 2.8
Key for ATPase

inhibition.

Val43 Hydrophobic 3.5
Stabilizes the

thiophene ring.

Arg76 Cation- 3.8

Interaction with

electron-rich

thiophene.

Binding Pathway Diagram
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Figure 3: Molecular recognition pathway for Thiophene-2-carbimidothioate in the gyrase active

site.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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